1-(Ethanesulfonyl)azetidine-3-carboxylic acid molecular weight
1-(Ethanesulfonyl)azetidine-3-carboxylic acid molecular weight
An In-Depth Technical Guide to 1-(Ethanesulfonyl)azetidine-3-carboxylic acid
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular building blocks is paramount to achieving desired pharmacological profiles. Among the scaffolds that have garnered significant attention are strained heterocyclic systems, valued for their ability to impart unique three-dimensional conformations and novel physicochemical properties. 1-(Ethanesulfonyl)azetidine-3-carboxylic acid is one such molecule, emerging as a valuable intermediate and structural motif.
This guide provides a comprehensive technical overview of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid, intended for researchers, scientists, and professionals in drug development. We will delve into its core molecular properties, plausible synthetic strategies, analytical characterization, and its underlying significance in the broader context of chemical biology. The narrative is grounded in established chemical principles, explaining the causality behind experimental choices and validating the integrity of the presented protocols.
The molecule itself is a derivative of azetidine-3-carboxylic acid, a non-proteinogenic amino acid analog. The incorporation of an ethanesulfonyl group onto the azetidine nitrogen fundamentally alters the parent molecule's electronic and steric properties. This modification can influence solubility, metabolic stability, and the capacity for specific intermolecular interactions, making it an attractive component for library synthesis and lead optimization campaigns. Compounds featuring the azetidine moiety are noted for a diverse range of pharmacological activities, including applications in treating central nervous system disorders and acting as anticancer, antibacterial, and anti-inflammatory agents[1]. The rigid, strained four-membered ring introduces a distinct conformational constraint compared to more flexible acyclic or larger ring systems, a feature that can be exploited to enhance binding affinity and selectivity for biological targets[1][2].
Molecular Properties and Characterization
A thorough understanding of a molecule's physicochemical properties is the foundation of its application. For 1-(Ethanesulfonyl)azetidine-3-carboxylic acid, these properties are dictated by the interplay between the polar carboxylic acid, the electron-withdrawing ethanesulfonyl group, and the strained azetidine ring.
Physicochemical Data
The key quantitative data for this compound are summarized below for quick reference.
| Property | Value | Source |
| Molecular Weight | 193.22 g/mol | [3] |
| Molecular Formula | C₆H₁₁NO₄S | [3] |
| CAS Number | 1219828-33-7 | [3] |
| Predicted Density | 1.47±0.1 g/cm³ | [3] |
| Predicted pKa | 3.68±0.20 | [3] |
| Synonyms | 1-(Ethylsulfonyl)azetidine-3-carboxylic acid; 3-Azetidinecarboxylic acid, 1-(ethylsulfonyl)- | [3] |
Structural Elucidation
The structure of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid is defined by a central four-membered azetidine ring. The nitrogen atom is functionalized with an ethanesulfonyl group, and a carboxylic acid is attached at the 3-position of the ring.
Caption: 2D structure of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid.
Spectroscopic Profile (Predicted)
While specific experimental data requires direct measurement, a predicted spectroscopic profile can be inferred from the known behavior of its constituent functional groups.
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¹H NMR Spectroscopy: The spectrum would be complex due to the rigid ring system. Protons on the azetidine ring (CH₂ and CH groups) would likely appear as multiplets in the 3.0-4.5 ppm range. The ethyl group of the sulfonyl moiety would present as a quartet (CH₂) around 3.2 ppm and a triplet (CH₃) around 1.3 ppm. The carboxylic acid proton (COOH) would be a broad singlet, typically far downfield (10-12 ppm)[4].
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¹³C NMR Spectroscopy: The carboxyl carbon is expected in the 160-185 ppm region[4]. Carbons of the azetidine ring would appear in the 40-60 ppm range, while the ethyl group carbons would be further upfield.
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Infrared (IR) Spectroscopy: Key signals would include a very broad O-H stretch from the carboxylic acid, spanning approximately 2500-3500 cm⁻¹[4]. A sharp C=O stretch for the carboxylic acid would be present around 1700-1725 cm⁻¹. The sulfonyl group (S=O) would exhibit two characteristic strong stretching bands, typically in the ranges of 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).
Synthesis and Mechanistic Rationale
The synthesis of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid is most logically achieved via the N-sulfonylation of a suitable azetidine-3-carboxylic acid precursor. The choice of starting material and reagents is critical for achieving high yield and purity.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: N-Sulfonylation
This protocol describes a representative, self-validating procedure for the synthesis of the title compound.
Objective: To synthesize 1-(Ethanesulfonyl)azetidine-3-carboxylic acid from azetidine-3-carboxylic acid.
Materials:
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Azetidine-3-carboxylic acid (1.0 eq)[5]
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Ethanesulfonyl chloride (1.1 eq)
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Triethylamine (2.5 eq)
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Dichloromethane (DCM), anhydrous
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1M Hydrochloric acid (HCl)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Deionized water
Methodology:
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Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, suspend azetidine-3-carboxylic acid (1.0 eq) in anhydrous DCM. Cool the suspension to 0 °C using an ice bath.
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Causality: An inert atmosphere prevents side reactions with atmospheric moisture. Cooling the reaction controls the exothermicity of the addition of the base and sulfonyl chloride, minimizing side product formation.
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-
Base Addition: Slowly add triethylamine (2.5 eq) to the suspension. Stir for 15 minutes.
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Causality: Triethylamine acts as a base to deprotonate both the carboxylic acid and the secondary amine of the azetidine ring, rendering the nitrogen nucleophilic enough to attack the sulfonyl chloride. An excess is used to ensure complete deprotonation and to quench the HCl byproduct formed during the reaction.
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-
Sulfonylation: Add ethanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
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Causality: Dropwise addition prevents a rapid, uncontrolled reaction. The slight excess of the sulfonylating agent ensures the complete consumption of the starting material. Stirring overnight allows the reaction to proceed to completion.
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-
Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
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Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH 2-3 with 1M HCl.
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Causality: Acidification protonates the carboxylate, making the product soluble in the organic layer and separating it from water-soluble impurities.
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-
Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.
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Washing: Wash the combined organic layers sequentially with deionized water and then with brine.
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Causality: Washing removes residual acid and inorganic salts.
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-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
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Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Applications in Drug Discovery and Materials Science
The utility of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid stems from its identity as a constrained, non-proteinogenic amino acid analog.
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Scaffold for Medicinal Chemistry: The azetidine ring is a bioisostere of the pyrrolidine ring found in proline. Its strained nature provides a rigid scaffold that can orient appended functional groups in well-defined vectors, which is highly advantageous for optimizing ligand-receptor interactions[1][2]. L-azetidine-2-carboxylic acid, a related compound, is known to competitively mimic proline during protein synthesis, highlighting the biological relevance of this ring system[2].
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Modulation of Physicochemical Properties: The N-ethanesulfonyl group is a key modulator. As a strong hydrogen bond acceptor and a non-ionizable, polar group, it can improve aqueous solubility and cell permeability. Furthermore, sulfonamides are generally more resistant to metabolic degradation than many other functional groups, potentially enhancing the pharmacokinetic profile of a drug candidate.
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Polymer and Materials Science: The bifunctional nature of the molecule (a carboxylic acid and a stable heterocyclic core) makes it a candidate for incorporation into advanced polymers and functional materials. The rigidity of the azetidine ring can influence polymer chain packing and thermal stability[6].
Safety and Handling
Based on available data for the compound, appropriate safety precautions are necessary.
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Hazards: The compound is listed as harmful if swallowed, causing skin irritation and serious eye irritation. It may also cause respiratory irritation[3].
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Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C[3].
Conclusion
1-(Ethanesulfonyl)azetidine-3-carboxylic acid is a strategically designed chemical entity with significant potential for advanced scientific applications. Its molecular weight of 193.22 g/mol and unique structural amalgamation of a strained azetidine ring, a carboxylic acid, and an ethanesulfonyl group provide a rich platform for chemical innovation. This guide has detailed its fundamental properties, provided a robust and logical synthetic protocol, and contextualized its importance in medicinal chemistry and beyond. For researchers engaged in the synthesis of novel therapeutics or materials, this molecule represents a valuable and versatile building block, meriting further exploration.
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